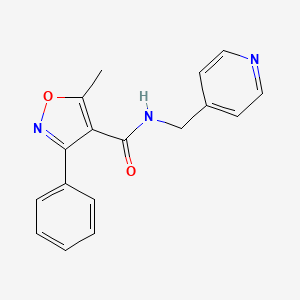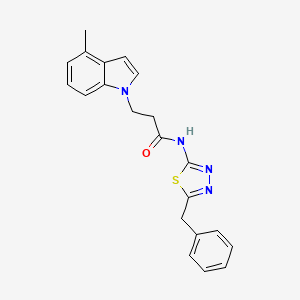
7-(2-(2-Naphthyl)-2-oxoethoxy)-4-phenyl-6-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-(2-Naphthyl)-2-oxoethoxy)-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is a fused ring system consisting of a benzene ring and a pyrone ring, substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(2-Naphthyl)-2-oxoethoxy)-4-phenyl-6-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of an acid catalyst.
Substitution Reactions: The chromen-2-one core is then subjected to various substitution reactions to introduce the naphthyl, phenyl, and propyl groups. This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Etherification: The final step involves the etherification of the chromen-2-one derivative with 2-naphthyl acetic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl and phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl ring can yield naphthoquinones, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-(2-Naphthyl)-2-oxoethoxy)-4-phenyl-6-propyl-2H-chromen-2-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. Chromen-2-one derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities. This particular compound may exhibit similar properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and dyes, due to its stable chromen-2-one core and reactive functional groups.
Mechanism of Action
The mechanism of action of 7-(2-(2-Naphthyl)-2-oxoethoxy)-4-phenyl-6-propyl-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The naphthyl and phenyl groups may enhance the compound’s binding affinity to these targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler chromen-2-one derivative known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.
Flavonoids: A class of compounds with a similar core structure, known for their antioxidant and anti-inflammatory activities.
Uniqueness
What sets 7-(2-(2-Naphthyl)-2-oxoethoxy)-4-phenyl-6-propyl-2H-chromen-2-one apart from these similar compounds is its unique combination of substituents. The presence of the naphthyl, phenyl, and propyl groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H24O4 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
7-(2-naphthalen-2-yl-2-oxoethoxy)-4-phenyl-6-propylchromen-2-one |
InChI |
InChI=1S/C30H24O4/c1-2-8-24-16-26-25(21-10-4-3-5-11-21)17-30(32)34-29(26)18-28(24)33-19-27(31)23-14-13-20-9-6-7-12-22(20)15-23/h3-7,9-18H,2,8,19H2,1H3 |
InChI Key |
JWIPQZWYZHAXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC(=O)C3=CC4=CC=CC=C4C=C3)OC(=O)C=C2C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B11011093.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenoxybutanamide](/img/structure/B11011098.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11011115.png)
![6,7-dimethoxy-N-(4-sulfamoylbenzyl)-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B11011123.png)
![2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11011124.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11011128.png)

![8-fluoro-4-hydroxy-N-(3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propyl)quinoline-3-carboxamide](/img/structure/B11011142.png)
![2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11011147.png)
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11011152.png)

![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-isoleucine](/img/structure/B11011165.png)
